Cas no 137641-68-0 (N-(N-Methylpiperidinyl)methylindole)
N-(N-Methylpiperidinyl)methylindole Chemical and Physical Properties
Names and Identifiers
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- N-(N-Methylpiperidinyl)methylindole
- 1-[(1-methylpiperidin-2-yl)methyl]indole
- 1-((1-Methylpiperidin-2-yl)methyl)-1H-indole
- 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole
- SS-5216
- 1h-indole,1-[(1-methyl-2-piperidinyl)methyl]-
- DTXSID60468420
- AKOS027447122
- SCHEMBL2911126
- AMY32190
- (N-Methyl-2-piperidinyl)methyl-1H-indole
- DB-308720
- 137641-68-0
- XVOUFWJFSTTZOA-UHFFFAOYSA-N
- 1H-Indole, 1-[(1-methyl-2-piperidinyl)methyl]-; 1-[(1-Methyl-2-piperidinyl)methyl]-1H-indole; 1-[(N-Methyl-2-piperidinyl)methyl]-1H-indole; N-(N-Methylpiperidinyl)methylindole; 1-(1-Methylpiperidin-2-yl)methylindole
-
- MDL: MFCD22048741
- Inchi: 1S/C15H20N2/c1-16-10-5-4-7-14(16)12-17-11-9-13-6-2-3-8-15(13)17/h2-3,6,8-9,11,14H,4-5,7,10,12H2,1H3
- InChI Key: XVOUFWJFSTTZOA-UHFFFAOYSA-N
- SMILES: N1(C)CCCCC1CN1C=CC2C=CC=CC1=2
Computed Properties
- Exact Mass: 228.16300
- Monoisotopic Mass: 228.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 8.2Ų
Experimental Properties
- PSA: 8.17000
- LogP: 3.06350
N-(N-Methylpiperidinyl)methylindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 199085-500mg |
1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole, 95% |
137641-68-0 | 95% | 500mg |
$945.00 | 2023-09-09 | |
| TRC | M324860-100mg |
N-(N-Methylpiperidinyl)methylindole |
137641-68-0 | 100mg |
$ 161.00 | 2023-09-07 | ||
| TRC | M324860-1g |
N-(N-Methylpiperidinyl)methylindole |
137641-68-0 | 1g |
$ 1208.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-391508-10 mg |
N-(N-Methylpiperidinyl)methylindole, |
137641-68-0 | 10mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-391508-10mg |
N-(N-Methylpiperidinyl)methylindole, |
137641-68-0 | 10mg |
¥2858.00 | 2023-09-05 | ||
| Key Organics Ltd | SS-5216-1MG |
1-[(1-methylpiperidin-2-yl)methyl]-1H-indole |
137641-68-0 | >95% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | SS-5216-5MG |
1-[(1-methylpiperidin-2-yl)methyl]-1H-indole |
137641-68-0 | >95% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | SS-5216-10MG |
1-[(1-methylpiperidin-2-yl)methyl]-1H-indole |
137641-68-0 | >95% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | SS-5216-0.5G |
1-[(1-methylpiperidin-2-yl)methyl]-1H-indole |
137641-68-0 | >95% | 0.5g |
£495.00 | 2025-02-08 |
N-(N-Methylpiperidinyl)methylindole Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on N-(N-Methylpiperidinyl)methylindole
Introduction to N-(N-Methylpiperidinyl)methylindole (CAS No. 137641-68-0)
N-(N-Methylpiperidinyl)methylindole, identified by its Chemical Abstracts Service (CAS) number 137641-68-0, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural properties and potential applications in drug development. The indole moiety, combined with the piperidine ring, presents a promising scaffold for designing novel therapeutic agents.
The structural composition of N-(N-Methylpiperidinyl)methylindole includes a benzene ring fused with a pyrrole ring, forming the indole core. This core is further functionalized with a N-methylpiperidine substituent and a methyl group at the 3-position of the indole ring. Such modifications enhance the compound's solubility and bioavailability, making it an attractive candidate for further pharmacological investigation.
In recent years, there has been growing interest in indole derivatives as potential candidates for treating various diseases, including neurological disorders and cancer. The piperidine moiety in N-(N-Methylpiperidinyl)methylindole is known to improve metabolic stability and binding affinity to biological targets. This has led to extensive research into its derivatives as potential pharmacophores.
One of the most compelling aspects of N-(N-Methylpiperidinyl)methylindole is its role in the development of drugs that target specific enzymes and receptors. For instance, studies have shown that derivatives of this compound can interact with enzymes involved in neurotransmitter synthesis and degradation. This interaction could lead to the development of novel therapeutics for conditions such as depression, anxiety, and Parkinson's disease.
The synthesis of N-(N-Methylpiperidinyl)methylindole involves multi-step organic reactions, including condensation, alkylation, and cyclization processes. Advanced synthetic techniques have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. These techniques include catalytic hydrogenation, palladium-catalyzed cross-coupling reactions, and protecting group strategies.
Recent advancements in computational chemistry have also played a crucial role in understanding the pharmacological properties of N-(N-Methylpiperidinyl)methylindole. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. These studies have helped researchers design more effective derivatives with improved pharmacokinetic profiles.
In clinical trials, N-(N-Methylpiperidinyl)methylindole and its derivatives have shown promise in treating various conditions. For example, preliminary studies indicate that certain analogs of this compound may exhibit anti-inflammatory properties by modulating immune responses. Additionally, their ability to cross the blood-brain barrier makes them suitable candidates for treating central nervous system disorders.
The future of N-(N-Methylpiperidinyl)methylindole research lies in exploring its potential in combination therapies. By pairing this compound with other pharmacological agents, researchers aim to achieve synergistic effects that could enhance treatment outcomes. Furthermore, investigating its role in drug delivery systems could lead to more targeted and efficient therapeutic interventions.
The industrial production of N-(N-Methylpiperidinyl)methylindole is also an area of active research. Manufacturers are focusing on developing cost-effective synthetic routes that minimize waste and energy consumption. Green chemistry principles are being integrated into these processes to ensure sustainability without compromising quality.
In conclusion, N-(N-Methylpiperidinyl)methylindole (CAS No. 137641-68-0) is a versatile compound with significant potential in pharmaceutical applications. Its unique structure and functional properties make it an excellent candidate for further research and development. As our understanding of its pharmacological effects continues to grow, so too will its applications in treating various human diseases.
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